molecular formula C16H16FN3O3 B2643921 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine CAS No. 1445166-21-1

1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine

Cat. No.: B2643921
CAS No.: 1445166-21-1
M. Wt: 317.32
InChI Key: WWQNDLVIZFYEFX-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with fluoropyridine and methylfuran carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine typically involves multi-step organic reactions. One common method includes:

    Formation of 6-Fluoropyridine-3-carbonyl chloride: This can be achieved by reacting 6-fluoropyridine-3-carboxylic acid with thionyl chloride under reflux conditions.

    Formation of 2-Methylfuran-3-carbonyl chloride: This involves the reaction of 2-methylfuran-3-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

    Coupling Reaction: The final step involves the reaction of the two acyl chlorides with piperazine in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoropyridine and methylfuran groups can enhance binding affinity and specificity to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine
  • 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylthiophene-3-carbonyl)piperazine
  • 1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)morpholine

Uniqueness

1-(6-Fluoropyridine-3-carbonyl)-4-(2-methylfuran-3-carbonyl)piperazine is unique due to the presence of both fluoropyridine and methylfuran groups, which can impart distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding interactions, while the methylfuran group can contribute to the compound’s overall reactivity and solubility.

Properties

IUPAC Name

(6-fluoropyridin-3-yl)-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c1-11-13(4-9-23-11)16(22)20-7-5-19(6-8-20)15(21)12-2-3-14(17)18-10-12/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQNDLVIZFYEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCN(CC2)C(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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